molecular formula C13H10ClF3N4O2 B3042634 N'4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 648859-37-4

N'4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B3042634
CAS No.: 648859-37-4
M. Wt: 346.69 g/mol
InChI Key: KSHVIFLVLMXHEF-UHFFFAOYSA-N
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Description

N’4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with phenyl, trifluoromethyl, and carbohydrazide groups, along with a chloroacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester, resulting in the formation of a pyrazole intermediate.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole intermediate reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the pyrazole intermediate with hydrazine hydrate.

    Introduction of the Chloroacetyl Group: Finally, the chloroacetyl group can be introduced through an acylation reaction using chloroacetyl chloride.

Industrial Production Methods

Industrial production of N’4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N’4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloroacetyl moiety.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological activities.

Comparison with Similar Compounds

N’4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N'-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O2/c14-6-10(22)19-20-12(23)9-7-18-21(11(9)13(15,16)17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHVIFLVLMXHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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